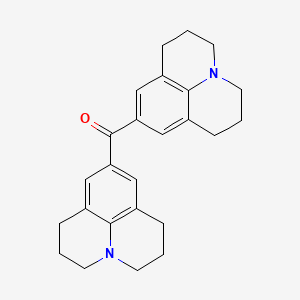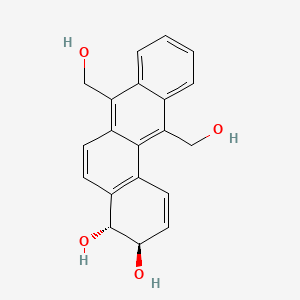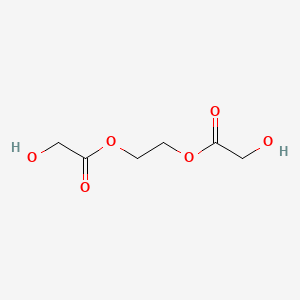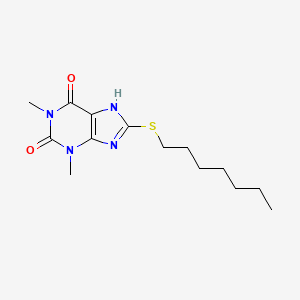
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride is a chemical compound that features a cyclobutyl ring with a mercaptomethyl group and an amine group
Vorbereitungsmethoden
The synthesis of (trans)-2-Mercaptomethylcyclobutylamine hydrochloride typically involves several steps. One common method includes the reaction of cyclobutanone with a thiol reagent to introduce the mercaptomethyl group, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of (trans)-2-Mercaptomethylcyclobutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with acidic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (trans)-2-Mercaptomethylcyclobutylamine hydrochloride include other cyclobutylamines and mercaptomethyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups and its trans configuration, which can influence its reactivity and interactions with biological targets. Some similar compounds include cyclobutylamine, mercaptomethylcyclobutane, and other substituted cyclobutyl derivatives.
Eigenschaften
CAS-Nummer |
55217-61-3 |
|---|---|
Molekularformel |
C5H12ClNS |
Molekulargewicht |
153.67 g/mol |
IUPAC-Name |
[(1R,2R)-2-aminocyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
AQWXWWDWJQADPU-UYXJWNHNSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H]1CS)N.Cl |
Kanonische SMILES |
C1CC(C1CS)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


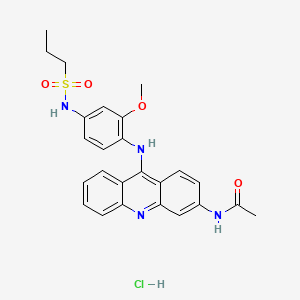
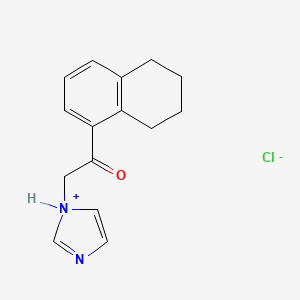
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
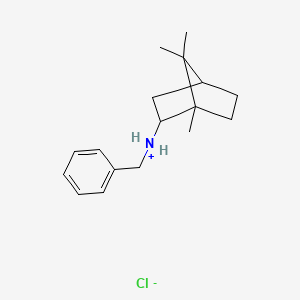

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)

![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)
